molecular formula C24H25ClFN5O2 B12423001 Dacomitinib-d3

Dacomitinib-d3

Katalognummer: B12423001
Molekulargewicht: 473.0 g/mol
InChI-Schlüssel: LVXJQMNHJWSHET-KWUDEMAWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dacomitinib-d3 is a deuterated form of dacomitinib, a second-generation, irreversible tyrosine kinase inhibitor. It is primarily used in the treatment of non-small cell lung cancer (NSCLC) with specific epidermal growth factor receptor (EGFR) mutations. The deuterated form, this compound, is designed to improve the pharmacokinetic properties of the original compound by replacing certain hydrogen atoms with deuterium.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dacomitinib-d3 involves several key steps:

    Methoxylation Reaction: N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitro-4-quinazolinamine undergoes methoxylation in an alkali/methanol system to produce N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolinamine-4-amine.

    Reduction Reaction: The methoxylated compound is then reduced using hydrazine hydrate to yield N-(3-chloro-4-fluorophenyl)-7-methoxyl-6-aminoquinazoline-4-amine.

    Condensation Reaction: This intermediate is then condensed with (2E)-4-(1-piperidyl)-2-butenoic acid hydrochloride in an N-methylpyrrolidone solvent to form the crude product.

    Recrystallization: The crude product is refined in an ethanol-water solution to obtain this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of readily available and safe raw materials, high overall yield, and high purity of the final product. The process is designed to minimize waste and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

Dacomitinib-d3 undergoes several types of chemical reactions:

    Oxidation: It can be oxidized to form various metabolites.

    Reduction: The nitro group in the intermediate can be reduced to an amino group.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Hydrazine hydrate is commonly used for reduction reactions.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which can be further analyzed for their pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Dacomitinib-d3 has several scientific research applications:

    Chemistry: It is used as a model compound to study the effects of deuteration on pharmacokinetics and pharmacodynamics.

    Biology: It is used in cellular and molecular biology studies to understand the mechanisms of EGFR inhibition.

    Medicine: It is primarily used in clinical research for the treatment of NSCLC with specific EGFR mutations.

    Industry: It is used in the pharmaceutical industry for the development of new cancer therapies.

Wirkmechanismus

Dacomitinib-d3 exerts its effects by irreversibly inhibiting the activity of the human epidermal growth factor receptor (EGFR) family, including EGFR/HER1, HER2, and HER4. It binds covalently to the ATP-binding site of these receptors, preventing their autophosphorylation and subsequent downstream signaling. This inhibition leads to the suppression of cell proliferation and induces apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Gefitinib: A first-generation EGFR tyrosine kinase inhibitor.

    Erlotinib: Another first-generation EGFR tyrosine kinase inhibitor.

    Osimertinib: A third-generation EGFR tyrosine kinase inhibitor.

Uniqueness

Dacomitinib-d3 is unique due to its irreversible binding to the EGFR family and its improved pharmacokinetic properties due to deuteration. Compared to first-generation inhibitors like gefitinib and erlotinib, this compound has a broader activity against HER family members and a longer duration of action. Compared to third-generation inhibitors like osimertinib, this compound offers a different mechanism of resistance management .

Eigenschaften

Molekularformel

C24H25ClFN5O2

Molekulargewicht

473.0 g/mol

IUPAC-Name

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-(trideuteriomethoxy)quinazolin-6-yl]-4-piperidin-1-ylbut-2-enamide

InChI

InChI=1S/C24H25ClFN5O2/c1-33-22-14-20-17(24(28-15-27-20)29-16-7-8-19(26)18(25)12-16)13-21(22)30-23(32)6-5-11-31-9-3-2-4-10-31/h5-8,12-15H,2-4,9-11H2,1H3,(H,30,32)(H,27,28,29)/b6-5+/i1D3

InChI-Schlüssel

LVXJQMNHJWSHET-KWUDEMAWSA-N

Isomerische SMILES

[2H]C([2H])([2H])OC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)/C=C/CN4CCCCC4

Kanonische SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.